Methyl 2-(4-hydroxycyclohexyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-hydroxycyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDUBAPFCNGJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507293 | |
| Record name | Methyl (4-hydroxycyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99183-13-8 | |
| Record name | Methyl 2-(4-hydroxycyclohexyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99183-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-hydroxycyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-hydroxycyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Scheme:
2-(4-hydroxycyclohexyl)acetic acid + methanol → this compound + water
Typical Procedure:
The esterification is typically performed using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions, often with the removal of water to drive the equilibrium toward product formation.
A typical laboratory scale procedure involves:
- Combining 2-(4-hydroxycyclohexyl)acetic acid with excess methanol (5-10 equivalents)
- Adding a catalytic amount of concentrated sulfuric acid (1-5 mol%)
- Refluxing the mixture for 6-24 hours
- Neutralizing the catalyst with sodium bicarbonate
- Extracting the product with an organic solvent such as ethyl acetate
- Purifying by column chromatography or distillation
Reported Yields and Conditions:
Research indicates that this method typically provides yields in the range of 70-90% depending on reaction conditions and the purity of starting materials.
Preparation via Reduction of Methyl 2-(4-oxocyclohexyl)acetate
A second important approach involves the reduction of methyl 2-(4-oxocyclohexyl)acetate to obtain this compound.
Reaction Scheme:
methyl 2-(4-oxocyclohexyl)acetate + reducing agent → this compound
Sodium Borohydride Reduction:
The most common reducing agent for this transformation is sodium borohydride (NaBH₄), which selectively reduces ketones to alcohols without affecting ester functionalities.
A documented procedure for this reduction is as follows:
- Dissolve methyl 2-(4-oxocyclohexyl)acetate in a suitable solvent (typically methanol, ethanol, or THF/ethanol mixture)
- Cool the solution to 0-5°C
- Add sodium borohydride (1.5-2.0 equivalents) in portions
- Allow the reaction to warm to room temperature and stir for 1-2 hours
- Quench with saturated ammonium chloride or sodium bicarbonate solution
- Extract with ethyl acetate
- Purify by column chromatography
This approach typically yields a mixture of cis and trans isomers, with the ratio dependent on steric and electronic factors. The reported experimental yields for this transformation range from 90-100%.
An exemplary procedure from the literature describes:
"(3-Oxo-cyclohexyl)-acetic acid methyl ester (240 mg, 1.39 mmol) was dissolved in 5 ml THF and 5 ml ethanol and cooled to 0-5°C. Sodium borohydride (79 mg, 2.09 mmol) was added and the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was quenched with saturated NaHCO₃-solution and extracted three times with ethyl acetate. The organic extracts were washed with brine, dried with sodium sulfate, filtered and evaporated. The crude product (240 mg, 100%) was obtained as a light yellow oil".
Alternative Reduction Methods:
Other reducing agents that have been employed include:
| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ (with moderate ester reduction) | THF | -78 to RT | 3-4 | 60-70 |
| DIBAL-H (with partial ester reduction) | Toluene/DCM | -78 | 1-2 | 50-65 |
| Catalytic hydrogenation (H₂, Pd/C) | Methanol | RT | 12-24 | 80-90 |
When using LiAlH₄ or DIBAL-H, careful control of temperature and stoichiometry is essential to prevent unwanted reduction of the ester functionality.
Preparation via Hydrogenation of Aromatic Precursors
Another significant route to this compound involves the hydrogenation of aromatic precursors such as methyl 2-(4-hydroxyphenyl)acetate.
Reaction Scheme:
methyl 2-(4-hydroxyphenyl)acetate + H₂ → this compound
High-Pressure Hydrogenation Procedure:
Patent literature describes a process where 4-hydroxyphenyl-acetic acid ethyl ester is hydrogenated at elevated temperature and pressure:
"4-hydroxyphenyl-acetic acid ethyl ester is hydrogenated on 160°C at 200 bar pressure for 72 hours, then the so obtained (4-hydroxycyclohexyl) acetic acid ethyl ester is oxidized with the extremely expensive Dess-Martin's periodate in order to produce (4-oxocyclohexyl) acetic acid ethylester".
While this example produces the ethyl ester, the same approach can be adapted for the methyl ester synthesis. The high-pressure hydrogenation can be conducted using various catalysts:
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd/C | Methanol | 80-120 | 40-80 | 24-48 | 85-95 |
| Ru/C | Ethyl acetate | 100-150 | 80-150 | 36-60 | 80-90 |
| Rh/Al₂O₃ | Acetic acid | 120-160 | 100-200 | 48-72 | 90-98 |
The hydrogenation of the aromatic ring typically proceeds with high yield and selectivity, although specialized high-pressure equipment is required.
Hydrolysis and Re-esterification Approach
An indirect but sometimes advantageous approach involves the hydrolysis of a different ester of (4-hydroxycyclohexyl)acetic acid followed by re-esterification with methanol.
Two-Step Reaction Scheme:
(4-hydroxycyclohexyl)acetic acid ethyl ester + KOH → (4-hydroxycyclohexyl)acetic acid + ethanol
(4-hydroxycyclohexyl)acetic acid + methanol → this compound + water
Documented Procedure:
A detailed procedure from the literature describes:
"A mixture of potassium hydroxide (326 mg) and this compound (D8, 500 mg) in methanol (20 mL) and water (20 mL) was stirred at 60°C for 6 hours. After cooling to RT, the reaction mixture was concentrated and acidified with HCl solution (2 M) to adjust the pH value to 1, and then extracted with EA (50 mL). The organic layer was dried over Na₂SO₄, filtered and concentrated in vacuo to afford the title compound (150 mg) as white solid".
This example shows the hydrolysis of the methyl ester to the acid, but the process can be reversed for the preparation of the methyl ester from ethyl or other esters.
Another similar procedure reports:
"The mixture of potassium hydroxide (2.61 g) and this compound (D2, 4 g) was dissolved in MeOH (30 mL) and water (30 mL). The reaction mixture was stirred for 6 hours at 80°C. The reaction mixture was concentrated and acidified with 2 M HCl (aq.) to pH = 1, then extracted with DCM (2×50 mL). The organic layer was dried with anhydrous sodium sulfate. Filtered, the filtrate was concentrated to afford the title compound (3 g) as yellow solid".
The hydrolysis step typically achieves high yields (>90%). The subsequent re-esterification with methanol follows procedures described in Section 2, with comparable yields.
Alternative Synthetic Approaches
Several other approaches for preparing this compound have been reported in the literature, offering advantages in specific contexts.
From Cycloalkyl Acetate Intermediates:
Patent literature describes methods for preparing 2-methylcyclohexyl acetate through:
"(1) hydrogenation reaction: dissolving o-cresol into methylcyclohexane, then, adding a hydrogenation catalyst and high-purity hydrogen gas into the mixed solution, and carrying out the hydrogenation reaction, so as to obtain a hydrogenation reaction completed solution containing 2-methylcyclohexanol; and (2) carrying out an esterification reaction: adding an esterification catalyst and the hydrogenation reaction completed solution into a reaction vessel, taking acetic acid as an esterifying agent".
While this describes the synthesis of a related compound, the approach can be modified for preparing this compound by using appropriate starting materials.
Grignard-Based Approaches:
The synthesis of 2-(4-hydroxycyclohexyl)acetic acid derivatives can also be achieved through Grignard reactions:
- Formation of a Grignard reagent from 4-bromocyclohexanol (protected as TBS or similar ether)
- Reaction with methyl bromoacetate or equivalent electrophile
- Deprotection to reveal the hydroxyl group
This approach provides more control over regioselectivity but requires multiple steps and protecting group chemistry.
Purification and Analysis
Purification Methods:
After synthesis, the crude this compound typically requires purification. Common methods include:
| Purification Method | Advantages | Disadvantages | Typical Recovery (%) |
|---|---|---|---|
| Column Chromatography | High purity | Labor-intensive | 80-95 |
| Vacuum Distillation | Scalable | Heat may cause decomposition | 70-85 |
| Recrystallization | Simple equipment | Limited to solid forms | 60-80 |
| Preparative HPLC | Highest purity | Expensive, low throughput | 85-98 |
Analytical Methods:
The purity and identity of this compound can be confirmed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- High-Performance Liquid Chromatography (HPLC)
- Gas Chromatography (GC)
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexyl acetates.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
Methyl 2-(4-hydroxycyclohexyl)acetate is being investigated for its potential use in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing pharmaceuticals that modulate enzyme activity or receptor interactions. For instance, derivatives of this compound are explored for their effects on pain management and neurological disorders due to their ability to influence neurotransmitter pathways .
2. Biochemical Studies
The compound is utilized in biochemical research to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis and hydroxylation. These studies help elucidate the mechanisms of enzyme action and the role of functional groups in biochemical pathways .
3. Agrochemical Applications
In addition to its pharmaceutical potential, this compound serves as an intermediate in synthesizing agrochemicals. Its derivatives may exhibit herbicidal or fungicidal properties, contributing to agricultural productivity by enhancing crop protection strategies.
Case Study 1: Pain Management
A study highlighted the analgesic properties of compounds related to this compound, demonstrating efficacy in animal models of neuropathic pain. The research indicated that specific derivatives could effectively modulate pain pathways, suggesting potential therapeutic applications in treating chronic pain conditions .
Case Study 2: Enzyme Interaction
Research investigating the interactions of this compound with specific enzymes revealed that it could act as a competitive inhibitor. This property was studied in the context of designing drugs targeting metabolic pathways involved in various diseases, including obesity and diabetes .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-((1S,4S)-4-hydroxycyclopentyl)acetate | Cyclopentene ring | Different ring size affects reactivity and properties |
| Methyl (4-hydroxycyclobutyl)acetate | Cyclobutane ring | Smaller ring size leads to distinct steric effects |
| Methyl 2-(hydroxycyclohexyl)acetate | Saturated cyclohexane | Saturation alters chemical behavior compared to unsaturated |
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table highlights key structural analogs of Methyl 2-(4-hydroxycyclohexyl)acetate and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 99799-09-4 | C₉H₁₆O₃ | Hydroxycyclohexyl, methyl ester | 172.22 |
| Methyl 2-(4-oxocyclohexyl)acetate | 66405-41-2 | C₉H₁₄O₃ | Oxocyclohexyl, methyl ester | 170.21 |
| Ethyl 2-(4-oxocyclohexyl)acetate | 58012-34-3 | C₁₀H₁₆O₃ | Oxocyclohexyl, ethyl ester | 184.23 |
| Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate | 1543987-22-9 | C₁₈H₂₁NO₅ | Oxocyclohexyl, benzyloxycarbonyl amino, methyl ester | 331.37 |
| Methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate | - | C₉H₁₄O₃ | Hydroxycyclopentenyl, methyl ester | 170.21 |
Key Observations :
- Substituent Effects : Replacing the hydroxyl group with a ketone (e.g., 4-oxocyclohexyl) reduces polarity and hydrogen-bonding capacity, impacting solubility and metabolic stability .
- Ester Chain Length : Ethyl esters (e.g., Ethyl 2-(4-oxocyclohexyl)acetate) exhibit increased lipophilicity compared to methyl esters, influencing their pharmacokinetic profiles .
Physicochemical and Reactivity Comparison
Solubility and Stability
- This compound: Highly soluble in methanol and water due to the hydroxyl group; susceptible to hydrolysis under alkaline conditions .
- Methyl 2-(4-oxocyclohexyl)acetate : Lower polarity reduces water solubility; the ketone group may participate in redox reactions absent in the hydroxy analog .
- Ethyl 2-(4-oxocyclohexyl)acetate : Increased hydrophobicity enhances compatibility with organic solvents like DCM; slower hydrolysis rate compared to methyl esters .
Metabolic Pathways
Biological Activity
Methyl 2-(4-hydroxycyclohexyl)acetate is an organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C11H18O3 and a molecular weight of approximately 198.26 g/mol. The compound features a cyclohexyl ring substituted with a hydroxy group and an acetate moiety, which contributes to its unique chemical reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxy group can form hydrogen bonds, facilitating interactions with enzymes and receptors, potentially modulating biochemical pathways. The acetate group may undergo hydrolysis, releasing acetic acid and corresponding alcohols that could further influence biological systems.
Biological Activities
Research into the biological activities of this compound has highlighted several areas:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anti-inflammatory Effects : There is evidence indicating that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Potential Therapeutic Applications : Ongoing research is exploring the use of this compound as a precursor in drug development, particularly in the synthesis of compounds with therapeutic potential .
Case Studies and Research Findings
A summary of notable studies involving this compound is presented below:
| Study | Findings |
|---|---|
| BenchChem Analysis | Investigated the compound's role as an intermediate in organic synthesis and its potential biological interactions. |
| MDPI Research | Explored the compound's interactions with biomolecules, focusing on its binding affinity and mechanisms affecting biochemical pathways. |
| Pharmacological Studies | Suggested potential therapeutic applications due to its structural characteristics that allow for effective interactions with biological targets. |
Comparison with Similar Compounds
This compound can be compared to other related compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-hydroxyphenyl)cyclohexylidene acetate | Hydroxyphenyl substitution | Enhanced binding affinity due to additional aromatic character |
| Cyclohexyl acetate | Lacks hydroxy group | Less reactive in biochemical interactions |
| Ethyl 2-(4-hydroxycyclohexyl)acetate | Ethoxy instead of methoxy | Alters solubility and reactivity compared to methyl ester |
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-hydroxycyclohexyl)acetate, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves esterification or catalytic hydrogenation steps. For example, the reduction of a ketone group (e.g., Methyl 2-(4-oxocyclohexyl)acetate) using catalysts like palladium on carbon under hydrogen atmosphere can yield the hydroxy derivative. Reaction optimization should focus on solvent selection (e.g., methanol or ethanol for polarity control), temperature (25–50°C for controlled reduction), and catalyst loading (5–10% w/w). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : NMR identifies the hydroxy group (δ 1.5–2.0 ppm, broad singlet) and ester methyl (δ 3.6–3.8 ppm). NMR confirms the carbonyl (δ 170–175 ppm) and cyclohexyl carbons.
- IR Spectroscopy : Peaks at ~3400 cm (O-H stretch) and ~1720 cm (ester C=O) are diagnostic.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 170.21 (CHO) validate the molecular formula.
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>98% by area normalization) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Safety protocols include:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis or handling.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for emergency measures .
Advanced Research Questions
Q. How does the stereochemistry of the 4-hydroxycyclohexyl group influence the compound's reactivity and biological activity?
The axial vs. equatorial orientation of the hydroxy group affects hydrogen-bonding interactions and metabolic pathways. For instance, equatorial hydroxy groups may enhance solubility and enzymatic recognition. Stereochemical analysis via chiral HPLC or X-ray crystallography can resolve configurations. In hepatocyte studies, stereoisomers show varying metabolic stability; e.g., equatorial isomers are more prone to glucuronidation .
Q. What in vitro models are suitable for studying the metabolic stability of this compound, and how can metabolites be identified?
- Hepatocyte Incubation : Use cryopreserved human hepatocytes (2 × 10 cells/mL) in Krebs-Henseleit buffer. Incubate at 37°C with 10 µM compound for 0–3 h. Quench with acetonitrile and analyze via LC-MS/MS.
- Metabolite Identification : High-resolution MS (HRMS) and MS/MS fragmentation patterns detect phase I (oxidation) and phase II (glucuronidation) metabolites. Control experiments with diclofenac validate enzyme activity .
Q. When encountering conflicting spectroscopic data (e.g., NMR vs. MS), what strategies can confirm the structural integrity of this compound?
- Cross-Validation : Repeat experiments under standardized conditions.
- 2D NMR : HSQC and HMBC resolve ambiguous proton-carbon correlations.
- Isotopic Labeling : -labeling during synthesis can distinguish ester vs. acid impurities.
- Reference Standards : Compare with commercially available analogs (e.g., Methyl 2-(4-oxocyclohexyl)acetate) .
Q. What protecting groups are recommended for the hydroxy group during multi-step syntheses, and what are the deprotection conditions?
- Benzyl Ethers : Introduced via benzyl bromide/KCO in DMF. Deprotect via hydrogenolysis (H/Pd-C).
- Silyl Ethers (TBS) : Use TBSCl/imidazole in DCM. Remove with TBAF in THF.
- Acetals : Formed with acetone/PPTS. Cleave under mild acidic conditions (HCl/MeOH). These strategies prevent undesired ester hydrolysis during subsequent reactions .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
